

"1-Methyl-1H-indazol-4-ol" versus other indazole derivatives in kinase assays

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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

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Indazole Derivatives in Kinase Inhibition: A Comparative Analysis

For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an objective comparison of various indazole derivatives based on their performance in kinase assays, supported by experimental data and detailed protocols.

While the specific compound "1-Methyl-1H-indazol-4-ol" is not extensively documented as a kinase inhibitor itself, its core indazole structure is a key pharmacophore in numerous potent therapeutic agents. This guide will, therefore, focus on a comparative analysis of several well-characterized indazole derivatives that have demonstrated significant activity against various protein kinases.

Comparative Inhibitory Activity of Indazole Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of selected indazole derivatives against their respective target kinases. Lower IC₅₀ values are indicative of higher potency. It is important to note that IC₅₀ values can vary between different studies due to variations in assay conditions.^[1]

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a critical regulator of centrosome duplication and has been identified as a promising target for cancer therapy.[2][3] Several indazole-based compounds have been developed as potent PLK4 inhibitors.

Compound ID	Structure	PLK4 IC50 (nM)	Reference
Axitinib	N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide	6.5	[2]
CFI-400945	2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one	2.8	[2]
Compound K22	N-(1H-indazol-6-yl)benzenesulfonamide derivative	0.1	[2][3]
Compound C05	Indazole-based PLK4 inhibitor	< 0.1	[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, a crucial process for tumor growth and metastasis.[1][5] Axitinib and Pazopanib are approved drugs that feature the indazole scaffold and target VEGFRs.

Compound ID	Target Kinase	IC50 (nM)	Assay Type	Reference
Axitinib	VEGFR1	0.1 - 1.2	Cell-free / Endothelial Cells	[5]
VEGFR2	0.2	Cell-free / Endothelial Cells	[5]	
VEGFR3	0.1 - 0.3	Cell-free / Endothelial Cells	[5]	
Pazopanib	VEGFR1	10	Cell-free	[5]
VEGFR2	30	Cell-free	[5]	
VEGFR3	47	Cell-free	[5]	

Experimental Protocols

The determination of a compound's IC50 value against a specific kinase is a fundamental step in drug discovery. A widely used method is the in-vitro kinase inhibition assay.

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[\[1\]](#)[\[6\]](#)

Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)
- Recombinant purified protein kinase of interest
- Specific peptide substrate for the kinase
- Test compounds (indazole derivatives)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[\[1\]](#)

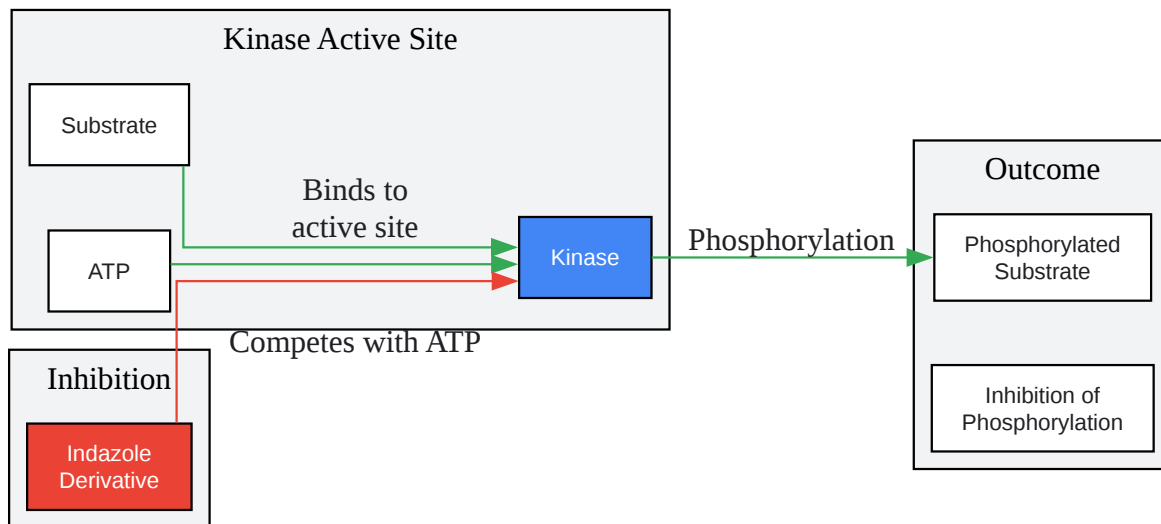
- ATP solution
- 384-well plates

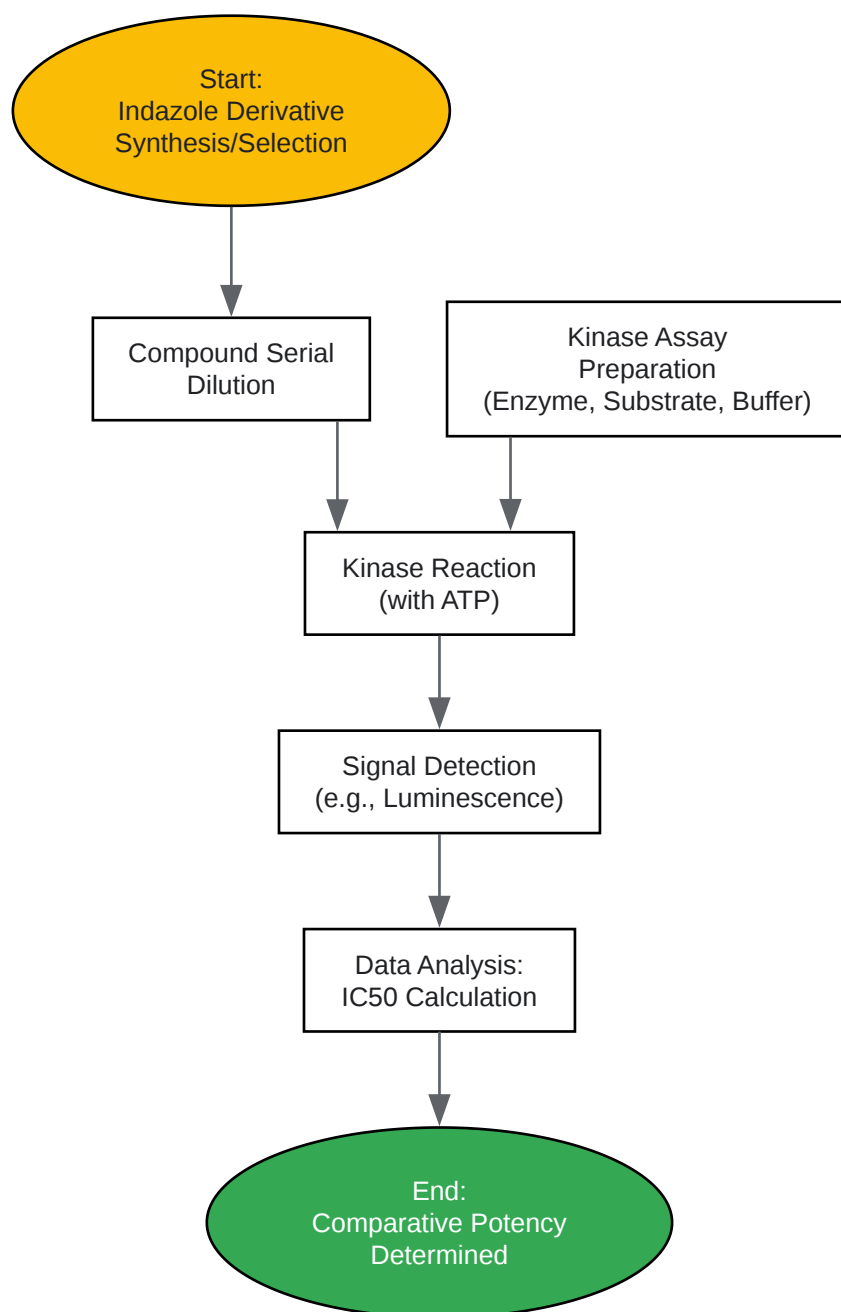
Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in DMSO and then in the kinase reaction buffer.
- **Reaction Setup:** In a 384-well plate, add the test compound solution.
- **Kinase/Substrate Addition:** Add a mixture of the kinase and its substrate to each well.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[\[7\]](#)
- **Reaction Termination:** Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- **ADP to ATP Conversion:** Add Kinase Detection Reagent to convert the generated ADP to ATP.
- **Luminescence Detection:** Measure the luminescent signal, which is proportional to the amount of ADP produced, using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[\[1\]](#)

Visualizing Kinase Inhibition and Experimental Workflow

The following diagrams illustrate the general mechanism of kinase inhibition by indazole derivatives and the workflow for evaluating their activity.





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